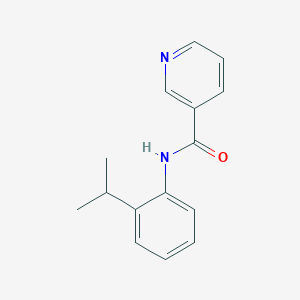

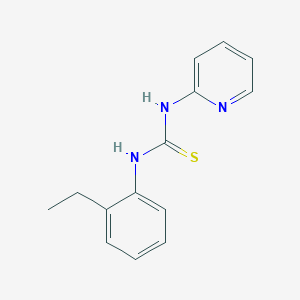

N-(2-isopropylphenyl)nicotinamide

説明

N-(2-isopropylphenyl)nicotinamide is a compound related to nicotinamide, a form of niacin or vitamin B3, which is widely available in plant and animal foods and can also be synthesized in the liver from dietary tryptophan. Nicotinamide is a crucial precursor of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in ATP production and the sole substrate of the nuclear enzyme poly-ADP-ribose polymerase-1 (PARP-1) (Surjana, Halliday, & Damian, 2010).

Synthesis Analysis

The synthesis of related nicotinamide compounds involves various chemical reactions, including the reaction of chloroacetaldehyde with the coenzyme to produce fluorescent analogs of nicotinamide adenine dinucleotide, highlighting the synthetic versatility of nicotinamide derivatives (Barrio, Secrist, & Leonard, 1972).

Molecular Structure Analysis

Nicotinamide derivatives, such as this compound, exhibit diverse molecular conformations and interactions. Studies on related compounds demonstrate various molecular arrangements, including hydrogen-bonded chains and three-dimensional networks, influenced by substitutions at the nicotinamide moiety (Gomes et al., 2013).

Chemical Reactions and Properties

Nicotinamide derivatives participate in numerous chemical reactions, reflecting their chemical versatility. For instance, nicotinamide adenine dinucleotide, a coenzyme related to this compound, can be modified to create fluorescent analogs for biochemical studies, showcasing the reactivity and functional diversity of these compounds (Barrio, Secrist, & Leonard, 1972).

科学的研究の応用

Uremic Toxin Metabolism

N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, has been identified as a uremic toxin. This revelation comes from studies using nicotinamide in treating high levels of phosphorus in end-stage renal disease, which has brought to light new potential uremic toxicities of its metabolites like 2PY. The harmful effects of 2PY, particularly in the context of uremia, are noteworthy, as they may inhibit poly (ADP-ribose) polymerase-1 activity, posing significant health risks (Lenglet et al., 2016).

Fluorescent Analog Development

The development of a fluorescent analog of nicotinamide adenine dinucleotide using nicotinamide has been a notable advancement. This analog, created by reacting chloroacetaldehyde with the coenzyme, has facilitated research in various biochemical applications due to its fluorescence properties (Barrio et al., 1972).

Stem Cell Research

In stem cell research, nicotinamide has been found to promote cell survival and differentiation in human pluripotent stem cells. It achieves this by inhibiting the phosphorylation of myosin light chain and suppressing actomyosin contraction. Additionally, nicotinamide's role as a kinase inhibitor, affecting pathways involved in cell survival and differentiation, is critical in stem cell applications and disease treatments (Meng et al., 2018).

Enzyme Activity Modulation

Nicotinamide has been observed to influence the activity of hepatic microsomal mixed-function oxidase. This enzyme is crucial in oxidative metabolism, and nicotinamide's inhibitory effects on the metabolism of certain substrates of this system are significant for understanding enzyme regulation and drug interactions (Schenkman et al., 1967).

NNMT Activity and Disease Association

The activity of Nicotinamide N-methyltransferase (NNMT) and its association with diseases, especially cancers and metabolic disorders, is a critical area of research. Understanding the binding interactions and inhibition mechanisms of NNMT can lead to potential therapeutic applications for various diseases (Gao et al., 2019).

Dermatological Applications

Nicotinamide has shown promise in dermatology, particularly in the treatment of nonmelanoma cancer prophylaxis, acne vulgaris, and other skin conditions. Its role in these applications is an area of active research and speculation for future dermatological practices (Forbat et al., 2017).

特性

IUPAC Name |

N-(2-propan-2-ylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(2)13-7-3-4-8-14(13)17-15(18)12-6-5-9-16-10-12/h3-11H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXAGTBMGIGRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5503875.png)

![2-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5503882.png)

![[1-(4-chloro-2-fluorobenzyl)-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5503895.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5503912.png)

![4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)

![5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5503963.png)

![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5503968.png)

![3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5503971.png)

![methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)